Aspartyltyrosine
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Overview
Description
Aspartyltyrosine is a dipeptide composed of aspartic acid and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aspartyltyrosine can be synthesized through various methods, including chemical and enzymatic synthesis. One common method involves the protection of the amino group in aspartic acid, followed by its conversion to an anhydride. This anhydride is then condensed with tyrosine methyl ester, and the protective group is removed to form this compound .
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis using specific enzymes like α-amino acid ester acyltransferase. This method is preferred due to its higher specificity and yield. The process involves the enzymatic production of this compound from aspartic acid dimethyl ester and tyrosine .
Chemical Reactions Analysis
Types of Reactions
Aspartyltyrosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxo derivatives, while reduction can yield hydro derivatives .
Scientific Research Applications
Aspartyltyrosine has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in cell signaling and protein metabolism.
Medicine: Explored for its potential therapeutic effects in conditions related to protein metabolism disorders.
Industry: Used in the production of artificial sweeteners like aspartame
Mechanism of Action
Aspartyltyrosine exerts its effects through various molecular targets and pathways. It is involved in protein metabolism and can act as a signaling molecule in various physiological processes. The exact mechanism of action involves its interaction with specific enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
Aspartame: A dipeptide composed of aspartic acid and phenylalanine, used as an artificial sweetener.
Aspartylphenylalanine: Similar to aspartyltyrosine but with phenylalanine instead of tyrosine.
Aspartylserine: Another dipeptide with serine instead of tyrosine
Uniqueness
This compound is unique due to its specific combination of aspartic acid and tyrosine, which gives it distinct physiological and biochemical properties. Its role in protein metabolism and potential therapeutic applications make it a compound of interest in various fields of research .
Properties
IUPAC Name |
3-amino-4-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c14-9(6-11(17)18)12(19)15-10(13(20)21)5-7-1-3-8(16)4-2-7/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALWOULWGHTVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Aspartyl-Tyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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